Paraplatin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboplatin is synthesized through the reaction of cisplatin with cyclobutane-1,1-dicarboxylic acid. The reaction involves the substitution of the chloride ligands in cisplatin with the cyclobutane-1,1-dicarboxylate ligand . The reaction conditions typically include an aqueous medium and a controlled temperature to ensure the stability of the product.
Industrial Production Methods
In industrial settings, carboplatin is produced in large-scale reactors where the reaction conditions are meticulously controlled to maintain the purity and yield of the product. The final product is then purified through crystallization and filtration processes to obtain a sterile, pyrogen-free solution suitable for medical use .
Chemical Reactions Analysis
Types of Reactions
Carboplatin undergoes several types of chemical reactions, including:
Hydrolysis: The aquation of carboplatin, which produces the active species, occurs at a slower rate compared to cisplatin.
Substitution: The chloride ligands in cisplatin are substituted with the cyclobutane-1,1-dicarboxylate ligand during synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving carboplatin include water for hydrolysis and cyclobutane-1,1-dicarboxylic acid for substitution reactions . The reactions are typically carried out under controlled temperatures to ensure the stability of the compound.
Major Products Formed
The major product formed from the synthesis of carboplatin is the platinum coordination compound itself, which is used in chemotherapy treatments .
Scientific Research Applications
Carboplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Carboplatin is studied for its unique chemical properties and its interactions with DNA.
Medicine: Carboplatin is extensively used in chemotherapy protocols for treating various cancers.
Industry: Carboplatin is produced and supplied by pharmaceutical companies for use in cancer treatment.
Mechanism of Action
Carboplatin exerts its effects by interfering with the duplication of DNA in rapidly dividing cells, such as cancer cells . It forms interstrand DNA cross-links, which prevent the replication and transcription of DNA, ultimately leading to cell death . The molecular targets of carboplatin include the DNA strands themselves, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Properties
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXQHXAPYXROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Pt | |
Record name | Carboplatin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Carboplatin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL) | |
Record name | CARBOPLATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CARBOPLATIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
White crystals | |
CAS No. |
41575-94-4 | |
Record name | carboplatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | carboplatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | carboplatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOPLATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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